molecular formula C21H24N2O3S2 B11033269 (8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate

(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate

Cat. No.: B11033269
M. Wt: 416.6 g/mol
InChI Key: YRABQSBQBIEOIO-UHFFFAOYSA-N
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Description

The compound “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the methoxy and dimethyl groups via alkylation or methylation reactions.
  • Attachment of the tetrahydropyridinecarbodithioate moiety through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinone derivative, while reduction of the dioxo groups may yield a dihydroxy derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used as a lead compound for drug discovery and development.

Medicine

In medicine, the compound may serve as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

(6-methoxy-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl piperidine-1-carbodithioate

InChI

InChI=1S/C21H24N2O3S2/c1-21(2)11-13(12-28-20(27)22-7-5-4-6-8-22)15-9-14(26-3)10-16-17(15)23(21)19(25)18(16)24/h9-11H,4-8,12H2,1-3H3

InChI Key

YRABQSBQBIEOIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CSC(=S)N4CCCCC4)C

Origin of Product

United States

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